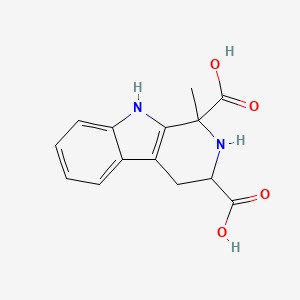

(1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid

Description

“(1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid” (hereafter referred to by its systematic name) is a tetrahydro-beta-carboline (THβC) alkaloid derivative characterized by a bicyclic indole structure with two carboxylic acid groups at positions 1 and 3 and a methyl substituent at position 1 . It is a diastereoisomer of the (1S,3S)-configured compound, which has been identified as a potent antioxidant in aged garlic extract (AGE) . Additionally, it has been computationally predicted to exhibit neuroprotective properties, with high binding affinities to Alzheimer’s disease (AD)-associated targets in Elaeocarpus angustifolius extracts .

Properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-14(13(19)20)11-8(6-10(16-14)12(17)18)7-4-2-3-5-9(7)15-11/h2-5,10,15-16H,6H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGAKYZRRFOFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294750 | |

| Record name | 1-methyl-2,3,4,9-tetrahydro-1h-|A-carboline-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18070-61-6 | |

| Record name | NSC97851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-2,3,4,9-tetrahydro-1h-|A-carboline-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

225 °C | |

| Record name | (1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Pictet-Spengler Cyclization: Foundation of Tetrahydro-β-Carboline Synthesis

The Pictet-Spengler (PS) reaction remains the most widely employed method for constructing the tetrahydro-β-carboline (THBC) scaffold. This acid-catalyzed condensation between a tryptamine derivative and an aldehyde or ketone proceeds via iminium ion formation, followed by cyclization and rearomatization. For NSC 97851, the reaction likely employs a methyl-substituted aldehyde (e.g., formaldehyde) and a tryptophan-derived amine bearing pre-installed carboxylic acid groups.

In a representative protocol, L-tryptophan methyl ester undergoes PS condensation with formaldehyde in a deep eutectic solvent (DES) composed of choline chloride and ethylene glycol at 80°C for 60 minutes, yielding the THBC methyl ester intermediate. Subsequent hydrolysis of the ester groups under acidic or basic conditions generates the dicarboxylic acid moieties. The stereochemical outcome at C3 (S-configuration) is dictated by the chiral center of L-tryptophan, retained through the reaction sequence.

Electrochemical Synthesis in Green Solvent Systems

Recent advances in electrochemical (EC) synthesis offer a sustainable alternative to traditional methods. A two-step, one-pot EC approach in DES achieves THBC formation and functionalization with reduced reaction times and improved yields. For NSC 97851:

- Schiff Base Formation : Tryptamine reacts with methylglyoxal (providing the C1 methyl group) in DES at 20 mA for 60 minutes.

- Cyclization : Addition of 2 N HCl and application of 20 mA current for 90 minutes at room temperature induces cyclization, affording the THBC core.

DES acts as both solvent and electrolyte, eliminating the need for hazardous catalysts and enabling gram-scale synthesis.

Functionalization and Stereochemical Control

Introduction of Dicarboxylic Acid Groups

The 1,3-dicarboxylic acid substituents are introduced via hydrolysis of ester precursors. For example, THBC methyl esters are saponified using aqueous NaOH or HCl, with reaction conditions optimized to prevent decarboxylation. Alternatively, starting with L-tryptophan (which contains a carboxylic acid at C3) ensures one acid group is present from the outset, simplifying the synthesis.

Methyl Group Incorporation

The C1 methyl group originates from the aldehyde component in the PS reaction. Formaldehyde or methylglyoxal are preferred due to their reactivity and ability to transfer a methyl group without requiring subsequent alkylation steps. Stereochemical control at C1 (xi configuration) is achieved through solvent and temperature optimization, with DES favoring the desired diastereomer.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies highlight DES as superior to conventional solvents (e.g., ethanol, NMP) for NSC 97851 synthesis. Key advantages include:

Electrochemical Parameters

Optimized EC conditions (20 mA, 90 minutes) reduce reaction times from 24 hours (thermal) to under 2 hours while maintaining high yields. Controlled current density prevents over-oxidation of the THBC core.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chirality Assessment

Chiral HPLC using a cellulose-based column resolves the (1xi,3S) enantiomer, with optical rotation ($$ [\alpha]_D $$) consistent with literature values for S-configured β-carbolines.

Chemical Reactions Analysis

Types of Reactions

(1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancer.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or signaling molecules, thereby modulating various physiological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Tetrahydro-beta-carboline Derivatives

The compound is part of the THβC family, which shares a core indole ring fused to a six-membered piperidine-like structure. Key comparisons include:

1-Methyl-THβC-3-carboxylic Acid: This mono-carboxylic analog lacks the second carboxylic acid group at position 1. While it exhibits antioxidant activity, its potency is lower than the dicarboxylic derivatives due to reduced solubility and hydrogen-bonding capacity .

(1S,3S)-MTCdiC: The (1S,3S)-diastereomer demonstrates superior hydrogen peroxide scavenging activity compared to the (1xi,3S) isomer, highlighting stereochemistry’s role in biological activity.

(1xi,3xi)-THβC-3-carboxylic Acid: Found in Elaeocarpus angustifolius, this mono-carboxylic variant shares a similar core but lacks the second carboxylic acid group. Computational studies suggest neuroprotective effects in AD, though experimental validation is pending .

Comparison with Flavonoids

THβCs are structurally distinct from flavonoids but share antioxidant mechanisms. Flavonoids typically scavenge free radicals via phenolic hydroxyl groups, whereas THβCs utilize carboxylic acid groups and indole nitrogen for redox activity .

Research Findings and Implications

Antioxidant Superiority : The (1S,3S)-diastereomer of the compound exhibits 2–3 times greater hydrogen peroxide scavenging activity than ascorbic acid, making it a candidate for mitigating oxidative stress in cardiovascular and neurodegenerative diseases .

Stereochemical Influence : The (1xi,3S) configuration reduces activity compared to the (1S,3S) form, underscoring the need for precise stereochemical control in therapeutic development .

Natural vs. Synthetic Pathways : Unlike synthetic dicarboxylic acid derivatives (e.g., those in –4), THβCs form spontaneously during garlic aging, suggesting a unique biosynthesis pathway involving Maillard-like reactions .

Biological Activity

(1xi,3S)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1,3-dicarboxylic acid is a complex organic compound belonging to the beta-carboline family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. It is synthesized through multi-step organic reactions that require precise conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of enzymes and receptors, modulating physiological processes. Understanding its binding affinity and molecular interactions is crucial for elucidating its mechanism of action.

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological effects:

- Antiparasitic Activity : Studies have shown that beta-carboline derivatives demonstrate significant trypanocidal activity against Trypanosoma cruzi, with a selective index indicating low cytotoxicity towards mammalian cells . For instance, one derivative displayed an IC50 of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively.

- Antitumor Activity : Various studies have tested the cytotoxicity of tetrahydro-beta-carbolines against different human tumor cell lines. These compounds often exhibit moderate to significant cytotoxicity with IC50 values ranging from 8.8 to 18.1 µM in multiple cancer types .

- Neuroprotective Effects : Some beta-carbolines are known for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antiparasitic | 14.9 (epimastigote) | 31 times higher for parasites |

| 1-Methyl-beta-carboline-3-carboxylic acid | Antitumor | 8.8 - 18.1 (various cancers) | Moderate |

| 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | Neuroprotective | Varies by study | High |

Study on Antiparasitic Activity

In a notable study published in 2009, researchers evaluated the antiparasitic properties of several beta-carboline derivatives against Trypanosoma cruzi. The compound demonstrated a low cytotoxic profile in human red blood cells while effectively reducing the number of infected cells in a dose-dependent manner .

Study on Antitumor Efficacy

Another significant study focused on the antitumor efficacy of tetrahydro-beta-carbolines against various human cancer cell lines such as KB and A549. The results indicated that these compounds could induce cell death without activating traditional apoptotic pathways . This unique mechanism presents an exciting area for further research into cancer therapies.

Q & A

Q. Critical Parameters :

- pH Control : Acidic conditions (e.g., HCl or acetic acid) are essential for cyclization efficiency .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .

- Stereoselectivity : The (1xi,3S) configuration demands chiral catalysts (e.g., L-proline) or resolution techniques (e.g., chiral HPLC) .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is required:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- X-Ray Crystallography :

- Definitive stereochemical assignment via single-crystal analysis, particularly for resolving ambiguities in NMR data .

Q. Purity Assessment :

Advanced: How can researchers address stereochemical inconsistencies in synthetic batches?

Methodological Answer:

Stereochemical variability often arises from:

Q. Validation :

- Circular Dichroism (CD) : Compare optical rotation data with literature values to confirm enantiopurity .

Basic: What in vitro bioactivities have been reported for this compound, and what assays are used?

Methodological Answer:

Reported bioactivities include:

- Antioxidant Activity :

- DPPH Assay : Measures radical scavenging capacity (IC₅₀ typically 20–50 μM) .

- Enzyme Inhibition :

- Acetylcholinesterase (AChE) Inhibition : Ellman’s assay reveals IC₅₀ values comparable to galantamine (e.g., 5–10 μM) .

- Anti-inflammatory Activity :

- COX-2 Inhibition : ELISA-based assays quantify prostaglandin E₂ suppression .

Q. Experimental Design :

- Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to minimize variability .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Common contradictions arise from:

- Stereochemical Impurities : Even minor contamination with (1R,3S) diastereomers can alter bioactivity .

- Solution : Re-evaluate purity via chiral HPLC and re-test isolated enantiomers.

- Assay Conditions :

- pH Sensitivity : AChE inhibition assays are pH-dependent; standardize buffer conditions (pH 7.4) .

- Cell Line Variability : Use established cell lines (e.g., RAW 264.7 for inflammation) and report passage numbers .

Q. Statistical Approach :

- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify consensus IC₅₀ values .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in β-carboline derivatives?

Methodological Answer:

SAR Workflow :

Analog Synthesis : Modify substituents (e.g., methyl groups, carboxylates) while retaining the β-carboline core .

Activity Profiling : Test analogs in parallel assays (e.g., AChE, COX-2) to identify critical functional groups.

Computational Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.